molecular formula C16H13ClO3 B14572241 Methyl 2-[(3-chlorophenyl)acetyl]benzoate CAS No. 61653-06-3

Methyl 2-[(3-chlorophenyl)acetyl]benzoate

Cat. No.: B14572241
CAS No.: 61653-06-3
M. Wt: 288.72 g/mol
InChI Key: LUNIXOXYLOEVNZ-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chlorophenyl)acetyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester linked to a 3-chlorophenyl group through an acetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-chlorophenyl)acetyl]benzoate typically involves the esterification of 2-[(3-chlorophenyl)acetyl]benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

2-[(3-chlorophenyl)acetyl]benzoic acid+methanolH2SO4Methyl 2-[(3-chlorophenyl)acetyl]benzoate+water\text{2-[(3-chlorophenyl)acetyl]benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-[(3-chlorophenyl)acetyl]benzoic acid+methanolH2​SO4​​Methyl 2-[(3-chlorophenyl)acetyl]benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-chlorophenyl)acetyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of 2-[(3-chlorophenyl)acetyl]benzoic acid.

    Reduction: Formation of 2-[(3-chlorophenyl)acetyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-[(3-chlorophenyl)acetyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chlorophenyl)acetyl]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-chlorophenyl)acetyl]benzoate: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.

    Methyl 2-[(3-bromophenyl)acetyl]benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-[(3-methylphenyl)acetyl]benzoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl 2-[(3-chlorophenyl)acetyl]benzoate is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research and development in chemistry, biology, and medicine.

Properties

CAS No.

61653-06-3

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

methyl 2-[2-(3-chlorophenyl)acetyl]benzoate

InChI

InChI=1S/C16H13ClO3/c1-20-16(19)14-8-3-2-7-13(14)15(18)10-11-5-4-6-12(17)9-11/h2-9H,10H2,1H3

InChI Key

LUNIXOXYLOEVNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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